molecular formula C12H10N2O2 B11887712 Methyl [2,2'-bipyridine]-3-carboxylate

Methyl [2,2'-bipyridine]-3-carboxylate

Cat. No.: B11887712
M. Wt: 214.22 g/mol
InChI Key: UYLQDHOWESRNLK-UHFFFAOYSA-N
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Description

Methyl [2,2’-bipyridine]-3-carboxylate is an organic compound derived from bipyridine, a heterocyclic compound with two pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is known for its ability to form stable complexes with transition metals, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2,2’-bipyridine]-3-carboxylate typically involves the esterification of [2,2’-bipyridine]-3-carboxylic acid. One common method is the reaction of [2,2’-bipyridine]-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester.

Industrial Production Methods

Industrial production of methyl [2,2’-bipyridine]-3-carboxylate may involve more efficient catalytic processes to enhance yield and reduce reaction times. Methods such as catalytic hydrogenation or the use of metal complexes as catalysts can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [2,2’-bipyridine]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bipyridine moiety can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of methyl [2,2’-bipyridine]-3-carboxylate.

    Reduction: Methyl [2,2’-bipyridine]-3-carbinol.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Methyl [2,2’-bipyridine]-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug design and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of metal-based drugs.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and supramolecular structures, due to its ability to coordinate with metals.

Mechanism of Action

The mechanism of action of methyl [2,2’-bipyridine]-3-carboxylate primarily involves its ability to act as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The bipyridine moiety can interact with metal centers through its nitrogen atoms, facilitating the formation of five-membered chelate rings.

Comparison with Similar Compounds

Methyl [2,2’-bipyridine]-3-carboxylate can be compared with other bipyridine derivatives, such as:

    2,2’-Bipyridine: A simpler bipyridine derivative without the ester group, commonly used as a ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 4,4’ positions, known for its use in the synthesis of coordination polymers and metal-organic frameworks.

    Methyl viologen: A bipyridine derivative with methyl groups, used as a redox-active compound in various applications.

Methyl [2,2’-bipyridine]-3-carboxylate is unique due to the presence of the ester group, which can influence its reactivity and coordination behavior compared to other bipyridine derivatives.

Properties

IUPAC Name

methyl 2-pyridin-2-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)9-5-4-8-14-11(9)10-6-2-3-7-13-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLQDHOWESRNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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